molecular formula C19H18O4 B12430104 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol

Cat. No.: B12430104
M. Wt: 310.3 g/mol
InChI Key: YVWWLJFWZOKLLA-UHFFFAOYSA-N
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Description

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is a complex organic compound that features a benzofuran ring and a benzene ring with hydroxyl and methylbutenyl substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the hydroxyl group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the methylbutenyl group: This can be done through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired results.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of similar compounds.

Biology

    Biological activity: Potential use in studying enzyme interactions or as a bioactive compound in various assays.

Medicine

    Drug development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic applications: Investigated for its potential therapeutic effects.

Industry

    Material science: Used in the development of new materials with specific properties.

    Chemical industry: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor interaction: Binding to receptors and modulating their activity.

    Pathway modulation: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures.

    3-Methylbut-1-enylbenzene derivatives: Compounds with similar alkyl substituents.

Uniqueness

    Structural features: The combination of benzofuran and benzene rings with specific substituents.

    Biological activity: Unique interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol

InChI

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3

InChI Key

YVWWLJFWZOKLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

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